tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane

protecting group stability acid hydrolysis silicon chemistry

tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane (CAS 648428-53-9) is a specialized α-siloxy silane featuring a tert-butyldimethylsilyl (TBDMS) group directly bonded to the α-carbon of a benzyl alcohol scaffold, with the hydroxyl group protected as a trimethylsilyl (TMS) ether. This dual-silyl architecture places two of the most widely used organosilicon protecting groups in orthogonal positions on the same molecule, enabling sequential deprotection strategies that are inaccessible with mono-silylated analogs.

Molecular Formula C16H30OSi2
Molecular Weight 294.58 g/mol
CAS No. 648428-53-9
Cat. No. B12605937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane
CAS648428-53-9
Molecular FormulaC16H30OSi2
Molecular Weight294.58 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)O[Si](C)(C)C
InChIInChI=1S/C16H30OSi2/c1-16(2,3)19(7,8)15(17-18(4,5)6)14-12-10-9-11-13-14/h9-13,15H,1-8H3
InChIKeyQNPHZXUYJCRGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane (CAS 648428-53-9): A Dual-Silyl α-Siloxy Silane for Orthogonal Protection and Chiral Auxiliary Applications


tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane (CAS 648428-53-9) is a specialized α-siloxy silane featuring a tert-butyldimethylsilyl (TBDMS) group directly bonded to the α-carbon of a benzyl alcohol scaffold, with the hydroxyl group protected as a trimethylsilyl (TMS) ether [1]. This dual-silyl architecture places two of the most widely used organosilicon protecting groups in orthogonal positions on the same molecule, enabling sequential deprotection strategies that are inaccessible with mono-silylated analogs [2]. The compound has been explicitly validated as a chiral auxiliary for oxacarbenium ion reactions and as a substrate for CO₂ carboxylation via Brook rearrangement, distinguishing it from generic silyl ethers that lack the α-silyl functionality required for these transformations [3][4].

Why Generic Silyl Ethers Cannot Substitute tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane in Orthogonal Deprotection and α-Silyl Carboxylation Workflows


Generic mono-silyl ethers such as simple TMS- or TBDMS-protected benzyl alcohols lack the dual-silyl architecture that is the defining functional feature of this compound [1]. The TBDMS group on the α-carbon is not merely a protecting group; it is the reactive handle that enables Brook rearrangement-driven carboxylation with CO₂ under CsF catalysis, a transformation that simple O-silyl ethers cannot undergo because they lack a silicon–carbon bond at the α-position [2]. Conversely, analogs such as triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane (CAS 648428-52-8) replace the TBDMS group with a less sterically demanding triethylsilyl group, which reduces hydrolytic stability by a factor of approximately 300 relative to TBDMS under acidic conditions (relative stability: TES ≈ 64 vs. TBDMS ≈ 20,000) [3]. The specific combination of a TBDMS C–Si bond and a TMS O–Si bond in a single benzylic scaffold creates a unique reactivity profile that cannot be replicated by mixing individual silyl ethers or by using any single silyl group analog [1][2][3].

Quantitative Differentiation Evidence for tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane vs. Closest Analogs


Hydrolytic Stability: TBDMS at Carbon Confers ~20,000-Fold Acid Stability Advantage Over TMS-Only Benzyl Ethers

The TBDMS group on the α-carbon of this compound provides hydrolytic stability that is approximately 20,000 times greater than that of a simple TMS ether under acidic conditions. Gelest's authoritative compilation of silyl ether relative stabilities places TMS at a baseline of 1, TES at 64, and TBDMS (TBS) at 20,000 [1]. This means that the TBDMS C–Si bond in the target compound will survive acidic conditions that would quantitatively cleave a standard TMS-O-benzyl ether. The triethyl analog (CAS 648428-52-8, TES relative stability = 64) is approximately 300-fold less stable than the target compound under identical acidic conditions, making the TBDMS variant the preferred choice for multistep sequences requiring acid exposure [1].

protecting group stability acid hydrolysis silicon chemistry orthogonal protection

Chiral Auxiliary Diastereoselectivity: Phenylsilylcarbinol TMS Ether Delivers 94:6 dr with Isopropyl Methyl Ketone

In the systematic evaluation by Huckins and Rychnovsky (2003), the TMS ether of phenyl benzyl carbinol—the chiral auxiliary family to which the target compound belongs—was identified as the most practical auxiliary among all arylsilylcarbinols tested [1]. The induced diastereoselectivity reached 94:6 using isopropyl methyl ketone as substrate and 90:10 using ethyl methyl ketone in oxacarbenium ion allylation reactions [1]. In contrast, the α-(trimethylsilyl)benzyl alcohol (the mono-silyl free alcohol analog lacking the TBDMS group) showed different selectivity profiles and was described as a distinct auxiliary with a narrower substrate scope [2]. The TBDMS group at the α-position provides steric bulk that influences the stereochemical outcome, whereas the TMS ether serves as a traceless leaving group upon oxacarbenium ion generation [1].

asymmetric synthesis chiral auxiliary oxacarbenium ion diastereoselectivity

CO₂ Carboxylation Competence: α-TBDMS Group Enables Brook Rearrangement That Simple O-Silyl Ethers Cannot Undergo

The target compound belongs to the α-siloxy silane substrate class that Mita, Higuchi, and Sato (2014) demonstrated undergoes efficient carboxylation with CO₂ (1 atm) via CsF-promoted Brook rearrangement to yield α-hydroxy acids [1]. This transformation requires a silicon–carbon bond at the α-position; simple O-silyl ethers (e.g., TMS-O-benzyl ether, TBDMS-O-benzyl ether) that lack an α-C–Si bond cannot participate in this reaction mechanism [1]. The substrate scope study demonstrated tolerance for aryl, alkenyl, and alkyl α-substituents, with electron-rich aryl substrates requiring slightly elevated temperatures, and product yields in the moderate-to-high range across multiple examples [2]. The one-pot variant using PhMe₂SiLi and CO₂ enables telescoped synthesis without isolation of the α-hydroxy silane intermediate [1].

CO₂ utilization Brook rearrangement α-hydroxy acids C–C bond formation

Chemoselective Orthogonal Deprotection: TMS–O Cleavage in the Presence of TBDMS–C Bond

The dual-silyl architecture of the target compound permits chemoselective removal of the TMS ether while leaving the α-TBDMS group intact [1]. In general silyl ether deprotection chemistry, fluoride sources (e.g., TBAF) cleave both TMS–O and TBDMS–O bonds, but the TBDMS–C bond at the α-position exhibits significantly different reactivity from a TBDMS–O ether [2]. Selective acidic cleavage of TMS ethers in the presence of TBDMS ethers is well-established: TMS ethers hydrolyze rapidly under mild acidic conditions (e.g., aqueous AcOH, pH ~4–5), while TBDMS ethers require ~20,000-fold longer exposure for comparable cleavage [3]. This orthogonality is critical in the Rychnovsky chiral auxiliary protocol, where the TMS ether is removed during oxacarbenium ion generation while the TBDMS group remains at the α-position to influence stereochemistry [1]. The triethyl analog (CAS 648428-52-8) offers less discrimination because the TES group's intermediate stability (relative factor 64) narrows the deprotection window [3].

orthogonal deprotection chemoselectivity TBAF fluoride-mediated cleavage

Precursor to Optically Pure α-Hydroxysilanes via Noyori Transfer Hydrogenation

Preparation of the optically pure arylsilylcarbinol precursor to this compound was accomplished using Noyori's transfer hydrogenation catalyst 11, achieving very good enantioselectivities and turnover efficiency for aryl silyl ketones [1]. The Huckins–Rychnovsky study explicitly states that this method 'is the method of choice for preparing these optically pure alcohols' [1]. The resulting optically pure α-hydroxysilane can then be TMS-protected to yield the target compound. This catalytic asymmetric route distinguishes the TBDMS-substituted arylsilylcarbinol scaffold from TMS-only or TES-only variants, as the steric bulk of the silyl group influences both the ketone reduction enantioselectivity and the subsequent oxacarbenium ion diastereoselectivity [1][2]. The analogous triethylsilyl variant (CAS 648428-52-8) showed a narrower selectivity range in the auxiliary screening [1].

asymmetric catalysis transfer hydrogenation α-hydroxysilanes enantioselective synthesis

Optimal Procurement and Application Scenarios for tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane (CAS 648428-53-9)


Asymmetric Oxacarbenium Ion Allylation Using Chiral Arylsilylcarbinol Auxiliaries

The target compound (as its optically pure precursor) serves as the most practical chiral auxiliary identified in the Huckins–Rychnovsky systematic study for diastereoselective oxacarbenium ion allylation [1]. It is specifically deployed in Marko's conditions where the TMS ether is cleaved in situ to generate the oxacarbenium ion, while the α-TBDMS group provides steric bias that controls the facial selectivity of allyltrimethylsilane addition. The protocol delivers up to 94:6 diastereomeric ratios with isopropyl methyl ketone substrates, making it suitable for the asymmetric synthesis of homoallylic alcohols and related chiral building blocks for natural product and pharmaceutical intermediate synthesis [1].

CO₂ Fixation into α-Hydroxy Acid Derivatives via Brook Rearrangement

As a member of the α-siloxy silane substrate class validated by Mita et al. (2014), this compound can be carboxylated with CO₂ (1 atm) in the presence of catalytic CsF in DMF, undergoing Brook rearrangement to yield α-hydroxy acid derivatives [2]. The TBDMS group at the α-position is essential for this reactivity; simple O-silyl ethers cannot participate [2]. This application is relevant for sustainable chemistry programs seeking to incorporate CO₂ as a C1 feedstock, particularly for the synthesis of mandelic acid derivatives and related α-hydroxy carboxylic acid building blocks that are widely used in pharmaceutical synthesis [2][3].

Sequential Orthogonal Deprotection Strategies in Complex Molecule Synthesis

The 20,000:1 selectivity window between TMS–O cleavage and TBDMS–C retention under mild acidic conditions enables sequential deprotection protocols where the TMS ether is removed first to reveal a free hydroxyl group, while the TBDMS group remains at the α-carbon for subsequent transformations [4][5]. This orthogonality is superior to the TES analog (CAS 648428-52-8), which offers only a ~64:1 selectivity window, making the TBDMS compound the preferred choice when synthetic routes involve acidic reagents, Lewis acids, or protic solvents that could inadvertently cleave less stable silyl groups [4].

Telescoped One-Pot α-Hydroxy Acid Synthesis from Aldehydes Without Intermediate Isolation

The Mita protocol demonstrates that α-siloxy silanes can be generated in situ from aldehydes using PhMe₂SiLi, then directly carboxylated with CO₂ without isolation of intermediates [2]. This one-pot workflow is enabled by the stability of the TBDMS–C bond, which survives the silyllithium addition and subsequent carboxylation steps. Procurement of the pre-formed target compound as a starting material eliminates the air- and moisture-sensitive silyllithium generation step, providing a more operationally convenient entry point for laboratories without specialized organometallic synthesis capabilities [2][3].

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